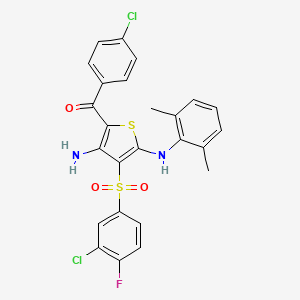![molecular formula C17H20N2O2 B14966029 2-Heptyl-5H-oxazolo[4,5-c]quinolin-4-one](/img/structure/B14966029.png)
2-Heptyl-5H-oxazolo[4,5-c]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HEPTYL-4H,5H-[1,3]OXAZOLO[4,5-C]QUINOLIN-4-ONE is a heterocyclic compound that belongs to the class of oxazoloquinolones. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of 2-HEPTYL-4H,5H-[1,3]OXAZOLO[4,5-C]QUINOLIN-4-ONE, which includes an oxazole ring fused to a quinoline moiety, contributes to its potential pharmacological properties.
Preparation Methods
The synthesis of 2-HEPTYL-4H,5H-[1,3]OXAZOLO[4,5-C]QUINOLIN-4-ONE typically involves the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under refluxing conditions . This method allows for the formation of the oxazole ring through a cyclization reaction. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
2-HEPTYL-4H,5H-[1,3]OXAZOLO[4,5-C]QUINOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-HEPTYL-4H,5H-[1,3]OXAZOLO[4,5-C]QUINOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits potential antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: Due to its unique structure, it is being investigated for its potential as an anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-HEPTYL-4H,5H-[1,3]OXAZOLO[4,5-C]QUINOLIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication in bacterial cells. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-HEPTYL-4H,5H-[1,3]OXAZOLO[4,5-C]QUINOLIN-4-ONE can be compared with other similar compounds, such as:
2-phenyl-5H-[1,3]oxazolo[4,5-c]quinolin-4-one: This compound has a phenyl group instead of a heptyl group, which may affect its biological activity and solubility.
4-hydroxy-2-quinolones: These compounds share the quinoline moiety but lack the oxazole ring, leading to different chemical and biological properties. The uniqueness of 2-HEPTYL-4H,5H-[1,3]OXAZOLO[4,5-C]QUINOLIN-4-ONE lies in its specific substitution pattern and the presence of both the oxazole and quinoline rings, which contribute to its diverse range of activities.
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2-heptyl-5H-[1,3]oxazolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-4-5-6-11-14-19-15-16(21-14)12-9-7-8-10-13(12)18-17(15)20/h7-10H,2-6,11H2,1H3,(H,18,20) |
InChI Key |
VDTQRQHQHXRHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NC2=C(O1)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B14965948.png)
![3-(4-bromophenyl)-2-[(2-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14965957.png)
![4-amino-2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14965960.png)
![1-(3,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14965966.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B14965973.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-[butyl(methyl)amino]ethyl]benzamide](/img/structure/B14965986.png)
![3-hydroxy-1-(3-methylphenyl)-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14965993.png)

![7-Methoxy-5-[4-(methylsulfanyl)phenyl]-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14966004.png)


![2-[(2,5-difluorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B14966035.png)

